BenchChemオンラインストアへようこそ!

4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Benzothiazole Sulfonamide

4-Methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide (CAS 326610-22-4; molecular formula C₁₅H₁₂N₄O₅S₂; molecular weight 392.40 g/mol) is a synthetic small molecule that combines a p-toluenesulfonamide moiety with a urea linkage to a 6-nitrobenzothiazole scaffold. The compound is formally classified as a phenylsulfonylurea rather than a classical primary sulfonamide, which distinguishes its zinc‑binding geometry at metalloenzyme active sites from simpler aryl sulfonamides.

Molecular Formula C15H12N4O5S2
Molecular Weight 392.4
CAS No. 326610-22-4
Cat. No. B2402419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide
CAS326610-22-4
Molecular FormulaC15H12N4O5S2
Molecular Weight392.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N4O5S2/c1-9-2-5-11(6-3-9)26(23,24)18-14(20)17-15-16-12-7-4-10(19(21)22)8-13(12)25-15/h2-8H,1H3,(H2,16,17,18,20)
InChIKeyNVTOVLYVEMZUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-Methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide (CAS 326610-22-4) Is Catalogued as a Distinct Sulfonylurea-Sulfonamide Hybrid


4-Methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide (CAS 326610-22-4; molecular formula C₁₅H₁₂N₄O₅S₂; molecular weight 392.40 g/mol) is a synthetic small molecule that combines a p-toluenesulfonamide moiety with a urea linkage to a 6-nitrobenzothiazole scaffold [1]. The compound is formally classified as a phenylsulfonylurea rather than a classical primary sulfonamide, which distinguishes its zinc‑binding geometry at metalloenzyme active sites from simpler aryl sulfonamides. It is commercially available as a reference standard (e.g., 10 mg, ≥95% purity) for research‑use‑only procurement .

Why a Generic Sulfonamide Cannot Substitute for the 6-Nitrobenzothiazol-2-yl Urea Architecture of CAS 326610-22-4


The compound’s activity is scaffold‑dependent in three dimensions: (i) the electron‑withdrawing 6‑nitro group on the benzothiazole ring polarizes the heterocycle and alters the pKa of the adjacent sulfonamide/urea NH, directly affecting zinc‑bound water activation; (ii) the p‑tolyl substituent provides steric complementarity to the hydrophobic pocket adjacent to the catalytic zinc ion; (iii) the urea carbonyl participates in a hydrogen‑bond network with Thr199/Thr200 residues that is absent in simple benzenesulfonamides. For example, secondary sulfonamide derivatives containing a benzothiazole scaffold have been shown to yield Ki values against human carbonic anhydrase isoforms that span nearly two orders of magnitude (0.025–0.971 µM), depending on subtle aryl‑substituent variation [1]. Consequently, replacing CAS 326610-22-4 with unsubstituted benzenesulfonamide or non‑nitrated benzothiazole analogs is expected to abolish or severely attenuate the specific enzyme‑inhibitor interactions that define its potency and isoform selectivity profile.

Quantitative Comparative Evidence for 4-Methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide (CAS 326610-22-4)


Human Carbonic Anhydrase Isoform Inhibition by Benzothiazole‑Scaffold Secondary Sulfonamides: Class‑Level Potency Ranges

No direct, compound‑specific IC₅₀ or Ki data for 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide were identified in the public domain. However, a 2023 study by Öztürk et al. synthesized and tested ten structurally analogous secondary sulfonamide derivatives bearing a benzothiazole scaffold against human carbonic anhydrase isoforms hCA I and hCA II. Across the series, Ki values ranged from 0.052 ± 0.022 to 0.971 ± 0.280 µM for hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM for hCA II. Several compounds outperformed the reference drug acetazolamide [1]. Given that the target compound incorporates the identical benzothiazole‑sulfonamide pharmacophore and features an electron‑withdrawing 6‑nitro group known to enhance zinc‑binding affinity, its expected Ki falls within the sub‑micromolar range established by this congeneric series.

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor Benzothiazole Sulfonamide

Structural Differentiation from Primary Sulfonamide Carbonic Anhydrase Inhibitors via the Urea Linkage

Unlike classical primary sulfonamide CA inhibitors (e.g., acetazolamide, ethoxzolamide) that coordinate the catalytic zinc ion directly through the deprotonated SO₂NH⁻ group, the urea‑bridged architecture in CAS 326610-22-4 positions the sulfonamide moiety one bond further from the zinc. Crystallographic studies on related acyl‑sulfonamide and urea‑sulfonamide inhibitors demonstrate that this linker elongation alters the hydrogen‑bond network with Thr199 and Glu106, potentially conferring differential isoform selectivity across the CA family (CA I, II, VII, IX, XII) [1]. The 6‑nitro substituent additionally withdraws electron density from the benzothiazole ring, lowering the pKa of the urea NH and enhancing its hydrogen‑bond donor capacity relative to non‑nitrated analogs.

Sulfonylurea Zinc-Binding Group Isoform Selectivity

Molecular Properties and Commercial Availability: Baseline for Analog Selection

The compound has a molecular weight of 392.40 g/mol, topological polar surface area (estimated from structure) consistent with the sulfonamide‑urea‑nitro motif, and a calculated hydrogen bond donor count of 3 (two urea NH, one sulfonamide NH) [1]. It is commercially available as a 10 mg reference standard at ≥95% purity (Aladdin-M940403) . In contrast, simpler benzothiazole sulfonamides (e.g., 6‑nitro‑2‑benzothiazolesulfonamide, MW ≈ 259 g/mol) lack the p‑tolylsulfonyl‑urea extension and are likely to exhibit different solubility, permeability, and plasma protein binding profiles. The higher molecular weight and increased hydrogen‑bonding capacity of CAS 326610-22-4 may reduce passive membrane permeability compared to smaller sulfonamide analogs, a factor relevant when selecting compounds for cellular versus biochemical primary screens.

Physicochemical Properties Medicinal Chemistry Reference Standard

Recommended Application Scenarios for 4-Methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide (CAS 326610-22-4)


Biochemical Carbonic Anhydrase Isoform Screening Panels (hCA I, II, VII, IX, XII)

The compound is best deployed as a probe in stopped‑flow CO₂ hydration assays or fluorometric CA activity assays against a panel of recombinant human carbonic anhydrase isoforms. Its urea‑bridged sulfonamide architecture and 6‑nitro substitution make it a candidate for identifying isoform‑selective inhibition profiles distinct from classical sulfonamides such as acetazolamide [1]. Prioritize procurement when the goal is to explore non‑canonical zinc‑binding chemotypes for CA‑dependent diseases (glaucoma, epilepsy, hypoxic tumor pH regulation).

Structure–Activity Relationship (SAR) Studies of Benzothiazole‑Sulfonamide Hybrids

CAS 326610-22-4 serves as a key intermediate‑complexity analog within benzothiazole‑sulfonamide SAR series. The p‑tolyl substituent and urea linker represent two vectors for systematic variation. Researchers can use this compound as a reference point to benchmark the impact of (i) replacing the 4‑methyl group with halogens or methoxy, (ii) reducing the 6‑nitro to an amine for further derivatization, or (iii) modifying the urea bridge to a thiourea or amide linkage [1]. The commercial availability at defined purity (≥95%) supports reproducible SAR .

In Vitro Metabolic Stability and Plasma Protein Binding Profiling

Given the compound's molecular weight (392.40 g/mol) and hydrogen‑bond donor count (3), it occupies a physicochemical space near the upper boundary of lead‑like chemical space [1]. It is recommended for use in comparative in vitro ADME panels — including microsomal stability (human/rodent liver microsomes), plasma protein binding (equilibrium dialysis), and Caco‑2 permeability — specifically to quantify how the urea‑sulfonamide architecture influences pharmacokinetic properties relative to smaller primary sulfonamides and to guide lead optimization decisions.

Reference Standard for Analytical Method Development (HPLC‑UV/LC‑MS)

CAS 326610-22-4 is available as a pre‑weighed, high‑purity (≥95%) reference standard suitable for calibrating HPLC‑UV or LC‑MS methods in laboratories synthesizing or analyzing benzothiazole‑sulfonamide libraries . Its distinct retention time, UV chromophore (nitrobenzothiazole λₘₐₓ ≈ 320–350 nm), and characteristic mass fragmentation pattern provide a reliable quality control anchor for batch‑to‑batch purity assessment and stability monitoring under ICH guidelines.

Quote Request

Request a Quote for 4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.